1-Cyclododecen-1-YL acetate
Description
Properties
CAS No. |
32399-66-9 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
[(1Z)-cyclododecen-1-yl] acetate |
InChI |
InChI=1S/C14H24O2/c1-13(15)16-14-11-9-7-5-3-2-4-6-8-10-12-14/h11H,2-10,12H2,1H3/b14-11- |
InChI Key |
MVDXLMZXIHINTD-KAMYIIQDSA-N |
Isomeric SMILES |
CC(=O)O/C/1=C\CCCCCCCCCC1 |
Canonical SMILES |
CC(=O)OC1=CCCCCCCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Hydroxy-1-Alkynylcyclododecanes
The foundational step in preparing 1-cyclododecen-1-YL acetate involves synthesizing 1-hydroxy-1-alkynylcyclododecanes. As described in patent GB1578804A, cyclododecanone derivatives react with acetylene, propyne, or 1-butyne in the presence of acid catalysts. For example:
Here, represents alkyl groups such as methyl or ethyl. The reaction proceeds at 50–120°C using aqueous formic acid or sulfuric acid as catalysts.
Meyer-Schuster Rearrangement
The 1-hydroxy-1-alkynylcyclododecanes undergo acid-catalyzed Meyer-Schuster rearrangement to form α,β-unsaturated ketones. For instance, 1-hydroxy-1-ethynylcyclododecane rearranges into 1-acetyl-1-cyclododecene under acidic conditions:
This step employs formic acid (pKa ≈ 3.77) at 50–120°C for 15 minutes to 3 hours, achieving yields exceeding 90%.
Acetylation of Cyclododecenol Intermediates
The final acetylation step introduces the acetate group. In Example 7 of GB1578804A, methyl-cyclododecanyl-carbinol reacts with glacial acetic acid and p-toluenesulfonic acid (PTSA) under reflux:
Reaction conditions include:
Catalytic Hydrogenation Followed by Acetylation
Hydrogenation of Cyclododecene Derivatives
Patent GB1578804A describes hydrogenating 1-acetyl-1-cyclododecene to saturate the double bond. Using Raney nickel or palladium/alumina catalysts at 50–100°C and 1.5–150 bars hydrogen pressure, the intermediate is converted to acetyl-cyclododecane:
This step ensures regioselectivity, critical for subsequent acetylation.
Secondary Acetylation
The hydrogenated product undergoes acetylation similarly to Section 1.3. For example, acetyl-cyclododecane is treated with acetic anhydride in pyridine at 80°C for 6 hours, though specific yields for this route remain undocumented.
Grignard Reaction-Based Synthesis
Formation of Carbinol Intermediates
Example 8 in GB1578804A outlines a Grignard approach. 1-Acetyl-1-cyclododecene reacts with methylmagnesium chloride in tetrahydrofuran (THF) at 0–10°C:
This nucleophilic addition proceeds with 96% yield, producing a tertiary alcohol intermediate.
Final Acetylation
The carbinol intermediate is acetylated using acetic anhydride and 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction conditions mirror those in Section 1.3, yielding this compound with high purity.
Comparative Analysis of Preparation Methods
| Method | Key Steps | Catalysts | Temperature | Yield | Scalability |
|---|---|---|---|---|---|
| Acid-catalyzed rearrangement | Meyer-Schuster rearrangement, Acetylation | HCOOH, PTSA | 50–120°C | 91% | Moderate |
| Catalytic hydrogenation | Hydrogenation, Acetylation | Ni/Pd, PTSA | 50–100°C | N/A | High (industrial) |
| Grignard reaction | Grignard addition, Acetylation | CH₃MgCl, DMAP | 0–10°C | 96% | Low (lab-scale) |
Key Findings :
-
The acid-catalyzed route offers balanced yield and simplicity but requires stringent pH control.
-
Hydrogenation methods are scalable but demand high-pressure equipment.
-
Grignard-based synthesis achieves high yields but involves moisture-sensitive reagents, limiting industrial application.
Challenges and Optimization Strategies
Regioselectivity in Cyclododecene Functionalization
The cycloalkene’s strain and symmetry complicate selective acetylation. Nuclear magnetic resonance (NMR) studies in GB1578804A confirm that Meyer-Schuster rearrangement favors transposition of the acetyl group to the α-position, ensuring consistent regiochemistry.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclododecen-1-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclododecenone and other oxidized derivatives.
Reduction: Reduction reactions can convert the acetate group to an alcohol group, forming 1-Cyclododecen-1-ol.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines, under appropriate reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclododecenone and other oxidized derivatives.
Reduction: 1-Cyclododecen-1-ol.
Substitution: Various substituted cyclododecene derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Synthesis of Complex Molecules : 1-Cyclododecen-1-YL acetate is utilized as a reagent in organic reactions, facilitating the synthesis of derivatives through oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form cyclododecenone or reduced to yield 1-Cyclododecen-1-ol.
2. Biology
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a natural preservative or therapeutic agent .
3. Medicine
- Therapeutic Applications : Ongoing research is investigating the compound's potential in drug development. Its unique structure may allow it to interact with biological membranes and proteins, influencing their function and offering avenues for therapeutic intervention.
4. Industry
- Fragrance and Flavor Production : The compound is employed in the perfumery industry due to its pleasant musk-like scent. It serves as a key ingredient in creating fragrances and flavors, contributing to the sensory qualities of consumer products .
Antimicrobial Activity Evaluation
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Study Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 2024 |
| Escherichia coli | 64 µg/mL | 2024 |
These findings highlight the compound's potential as an antimicrobial agent suitable for further exploration in clinical settings.
Therapeutic Potential in Drug Development
Another investigation focused on the compound's cytotoxic effects on cancer cell lines:
| Cell Line | IC50 Value (µM) | Study Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15 | 2023 |
The results suggest that this compound may have significant anticancer properties worth exploring in future drug development efforts.
Mechanism of Action
The mechanism of action of 1-Cyclododecen-1-YL acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The twelve-membered ring structure of the compound also allows it to interact with biological membranes and proteins, potentially affecting their function .
Comparison with Similar Compounds
Key Observations:
Ring Size and Saturation :
- This compound’s 12-membered unsaturated ring imparts higher rigidity and lower ring strain compared to smaller cyclic acetates like cyclooctyl (8-membered) or cyclohexyl (6-membered) acetates .
- The double bond in this compound increases reactivity for addition or polymerization reactions compared to fully saturated analogs like cyclohexyl acetate .
Molecular Weight and Boiling Point :
- Larger molecular weight correlates with higher boiling points. This compound’s boiling point (331.5°C ) significantly exceeds that of smaller acetates (e.g., cyclohexyl acetate at ~175°C) due to increased van der Waals forces .
Chain vs. Cyclic Structures :
- Aliphatic analogs like Z-3-Decen-1-yl acetate (C12 chain) and cis-7-Dodecen-1-yl acetate (C14 chain) exhibit lower boiling points and higher volatility compared to cyclic counterparts due to reduced molecular rigidity .
Functional and Application Differences
Fragrance and Flavor Industry: Cyclohexyl acetate and cyclooctyl acetate are commonly used in perfumes for their fruity or herbal notes, favored for their volatility and stability . this compound’s larger ring may contribute to longer-lasting scent profiles but is less prevalent in commercial applications due to synthesis complexity .
Pheromone Analogues: cis-7-Dodecen-1-yl acetate is a known insect pheromone, leveraging its stereospecificity (Z-configuration) for biological activity . this compound’s cyclic structure lacks the linear chain required for pheromone receptor binding, limiting its use in this domain .
Chemical Synthesis :
- The unsaturated ring in this compound makes it a candidate for ring-opening polymerization or Diels-Alder reactions, unlike saturated analogs .
Similarity Analysis ()
Compounds with high structural similarity to this compound include:
- (Z)-Hexadec-11-en-1-yl acetate (CAS 34010-21-4, similarity: 1.00): Longer chain (C16) with a double bond at C11.
- (7E,9Z)-Dodeca-7,9-dien-1-yl acetate (CAS 54364-62-4, similarity: 0.93): Conjugated diene system, enhancing reactivity .
These analogs highlight the role of chain length and double bond position in modulating physical properties and bioactivity.
Q & A
Q. What experimental protocols are recommended for synthesizing and characterizing 1-Cyclododecen-1-YL acetate to ensure reproducibility?
- Methodological Answer : Synthesis should follow established organic chemistry protocols, such as acid-catalyzed esterification of cyclododecenol with acetic anhydride. Ensure detailed documentation of reaction conditions (temperature, molar ratios, catalysts) . Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., H and C NMR) and gas chromatography–mass spectrometry (GC-MS) for purity assessment. For reproducibility, include step-by-step procedures, solvent purification methods, and instrument calibration details in the main manuscript or supplementary materials .
Q. How can researchers validate the purity of this compound using analytical techniques?
- Methodological Answer : Combine chromatographic and spectroscopic methods:
- GC-MS : Quantify impurities by comparing retention times and mass fragmentation patterns against standards.
- High-performance liquid chromatography (HPLC) : Use a polar stationary phase to separate isomers or byproducts.
- Elemental analysis : Confirm elemental composition matches theoretical values.
Cross-validate results with at least two independent techniques to minimize systematic errors .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Conduct accelerated stability studies under varying conditions (temperature, humidity, light exposure). Monitor degradation via periodic NMR or infrared (IR) spectroscopy. Store samples in amber glass vials under inert gas (e.g., argon) at –20°C to minimize hydrolysis or oxidation. Document stability data in tabular form, including timepoints and degradation thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts or GC-MS fragmentation) for this compound?
- Methodological Answer :
- Comparative analysis : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook ) and replicate experiments to rule out instrumental drift.
- Density functional theory (DFT) simulations : Predict NMR chemical shifts or fragmentation pathways to validate empirical observations.
- Collaborative verification : Share raw data with independent labs for blind analysis.
Report discrepancies in supplementary materials with a discussion of potential causes (e.g., solvent effects, conformational isomerism) .
Q. What computational strategies can elucidate the reaction mechanisms of this compound in catalytic systems?
- Methodological Answer : Employ quantum mechanical/molecular mechanical (QM/MM) simulations to model transition states and intermediates. Use software like Gaussian or ORCA to calculate activation energies and reaction pathways. Validate computational models with kinetic isotope effects (KIEs) or isotopic labeling experiments. Publish full computational parameters (basis sets, convergence criteria) to enable reproducibility .
Q. How can design of experiments (DOE) optimize reaction yields for derivatives of this compound?
- Methodological Answer : Implement a factorial design to test variables (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions. Analyze data with ANOVA to distinguish significant factors. Include 3D surface plots in the main text and raw datasets in supplementary materials. Address uncertainties by repeating central points in the DOE matrix .
Guidelines for Data Presentation
- Tables/Figures : Limit main text to critical datasets (e.g., optimized reaction conditions, spectral peaks). Place extensive raw data (e.g., full NMR spectra, DOE matrices) in supplementary files with hyperlinks .
- Statistical Reporting : Use ± notation for standard deviations and specify confidence intervals (e.g., 95% CI). For non-normal distributions, apply non-parametric tests like Mann-Whitney U .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
